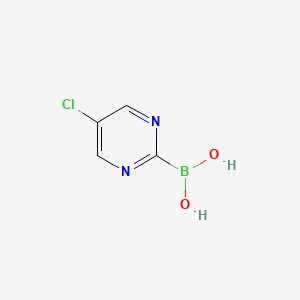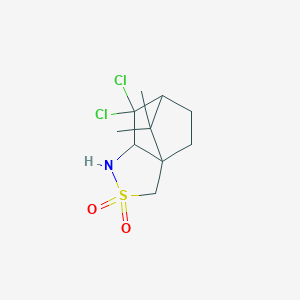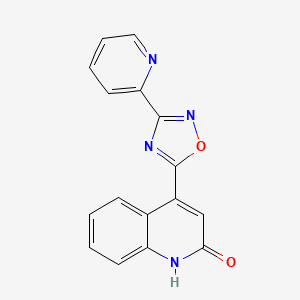![molecular formula C22H23F6N3O2 B12504051 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12504051.png)
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3,5-Bis(trifluorométhyl)phényl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ène-1,2-dione est un composé organique complexe caractérisé par sa structure unique, qui comprend des groupes trifluorométhyle, un cycle pyrrolidine et un noyau cyclobutène-dione
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-{[3,5-Bis(trifluorométhyl)phényl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ène-1,2-dione implique plusieurs étapes, généralement en commençant par la préparation des intermédiaires clés. Une approche courante comprend l'annulation oxydative déshydrogénative catalysée au cuivre des oximes avec les α-amino cétones . Cette méthode utilise les oximes O-acylées comme oxydants internes et des composants à trois atomes combinés à un catalyseur de cuivre pour conduire la réaction.
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé ne sont pas bien documentées dans le domaine public. La synthèse à grande échelle impliquerait probablement l'optimisation des méthodes à l'échelle du laboratoire, en mettant l'accent sur le rendement, la pureté et la rentabilité.
Analyse Des Réactions Chimiques
Types de réactions
3-{[3,5-Bis(trifluorométhyl)phényl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ène-1,2-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs courants.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée, impliquant généralement des températures contrôlées et des solvants spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
3-{[3,5-Bis(trifluorométhyl)phényl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ène-1,2-dione a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment en tant que candidat médicament.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 3-{[3,5-Bis(trifluorométhyl)phényl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ène-1,2-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biochimiques. Les cibles moléculaires et les voies exactes font l'objet de recherches continues et peuvent varier en fonction de l'application spécifique.
Applications De Recherche Scientifique
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzoate de méthyle : Un composé organique volatil avec une toxicité significative contre les ravageurs des insectes.
Benzoate de vinyle : Un autre composé benzoate avec des propriétés de fumigation similaires.
Benzoate d'éthyle : Connu pour son efficacité en tant que fumigant.
Unicité
3-{[3,5-Bis(trifluorométhyl)phényl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ène-1,2-dione se distingue par sa combinaison unique de groupes fonctionnels et de caractéristiques structurelles, qui confèrent des propriétés chimiques et biologiques distinctes. Ses groupes trifluorométhyle, en particulier, contribuent à sa stabilité et à sa réactivité, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C22H23F6N3O2 |
|---|---|
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
3-[3,5-bis(trifluoromethyl)anilino]-4-[(2-pyrrolidin-1-ylcyclohexyl)amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C22H23F6N3O2/c23-21(24,25)12-9-13(22(26,27)28)11-14(10-12)29-17-18(20(33)19(17)32)30-15-5-1-2-6-16(15)31-7-3-4-8-31/h9-11,15-16,29-30H,1-8H2 |
Clé InChI |
CRIYFAISGRLYEW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12503988.png)
![(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine](/img/structure/B12503990.png)



methyl}-1H-tetrazole](/img/structure/B12504015.png)
![1-(Tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B12504026.png)


![1,3-dimethyl-5-{4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12504044.png)


